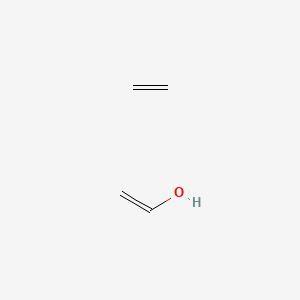

Ethene;ethenol

Description

Properties

IUPAC Name |

ethene;ethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O.C2H4/c1-2-3;1-2/h2-3H,1H2;1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRKOOWSQGXVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-34-9 | |

| Details | Compound: Ethylene-vinyl alcohol copolymer | |

| Record name | Ethylene-vinyl alcohol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60908614 | |

| Record name | Ethenol--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Ethylene-vinyl alcohol copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25067-34-9, 103812-69-7 | |

| Record name | Ethylene-vinyl alcohol copolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenol--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethenol-Acetaldehyde Keto-Enol Tautomerism: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the keto-enol tautomerism between vinyl alcohol (ethenol) and its keto form, acetaldehyde. This fundamental chemical transformation is of significant interest to researchers, scientists, and drug development professionals due to its role in various chemical and biological processes. This document outlines the core mechanisms, quantitative thermodynamic and kinetic data, and detailed experimental protocols for studying this equilibrium.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol, an organic compound containing a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. For the C2 system, this equilibrium exists between acetaldehyde (keto form) and vinyl alcohol (enol form). Generally, the keto form is thermodynamically more stable than the enol form. The difference in stability between acetaldehyde and vinyl alcohol is considerable, amounting to more than 42 kilojoules per mole[1].

Mechanisms of Tautomerization

The interconversion between ethenol and acetaldehyde can proceed through uncatalyzed, acid-catalyzed, and base-catalyzed pathways.

Uncatalyzed Tautomerization

In the absence of a catalyst, the tautomerization is thought to occur via a concerted mechanism involving a cyclic transition state with water molecules, which facilitates the intramolecular proton transfer. However, this pathway is generally slow.

Acid-Catalyzed Tautomerism

Under acidic conditions, the tautomerization is significantly accelerated. The mechanism involves two key steps:

-

Protonation: The carbon-carbon double bond of the enol is protonated by an acid (e.g., H₃O⁺), leading to the formation of a resonance-stabilized carbocation.

-

Deprotonation: A base (e.g., H₂O) removes the proton from the hydroxyl group, yielding the keto form.

Base-Catalyzed Tautomerism

In the presence of a base, the tautomerization proceeds through a different intermediate:

-

Deprotonation: The hydroxyl proton of the enol is removed by a base (e.g., OH⁻), forming a resonance-stabilized enolate anion.

-

Protonation: The enolate anion is then protonated at the α-carbon by a proton source (e.g., H₂O) to give the final keto form.

References

Theoretical Underpinnings of Ethenol's Transient Nature Versus Acetaldehyde's Stability: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomeric relationship between acetaldehyde (the keto form) and ethenol (the enol form), also known as vinyl alcohol, represents a fundamental concept in organic chemistry. While both are constitutional isomers, their relative stability is overwhelmingly skewed towards acetaldehyde.[1][2] This technical guide delves into the theoretical and computational studies that have elucidated the thermodynamic and kinetic factors governing this equilibrium. Understanding the nuances of this relationship is critical for professionals in drug development and chemical research, as the principles of keto-enol tautomerism can influence molecular recognition, reaction mechanisms, and metabolic pathways. This document provides a detailed overview of the computational methodologies employed, quantitative data on the stability differences, and visual representations of the isomerization process.

I. Thermodynamic Stability: A Quantitative Comparison

Computational chemistry provides a powerful lens through which to examine the energy landscape of the acetaldehyde-ethenol system. A variety of methods, from semi-empirical to high-level ab initio calculations, have been employed to determine the relative stability of these two tautomers. The keto form is consistently found to be more thermodynamically stable.[1]

The preference for the keto form can be attributed to the bond energies. The combination of C-H, C-C, and C=O bonds in acetaldehyde is energetically more favorable than the C=C, C-O, and O-H bond arrangement in ethenol.[1] The approximate energy difference is significant, with the keto form being more stable by about 12 kcal/mol.[1] The following table summarizes key quantitative data from various theoretical studies.

| Computational Method | Parameter | Value (kcal/mol) | Reference |

| G3SX | Isomerization Barrier | 56.6 | [3] |

| Various | Thermodynamic Stability Difference | ~12 | [1] |

| AM1 | Mean Absolute Error (vs. Experiment) | 1.73 | [3] |

| M06/6-31+G(d,p) | Mean Absolute Error (vs. Experiment) | 0.71 | [3] |

| G4 | Mean Absolute Error (vs. Experiment) | 0.95 | [3] |

II. Methodologies in Theoretical Studies

The investigation of the acetaldehyde-ethenol tautomerism heavily relies on a suite of computational chemistry techniques. These methods can be broadly categorized into ab initio, density functional theory (DFT), and semi-empirical methods.

A. Ab Initio Methods:

-

G3SX (Gaussian-3 using scaled energies): This is a composite method that approximates a high-level calculation by combining the results of several lower-level calculations. It is known for its high accuracy in predicting thermochemical data, such as reaction barriers.[3]

-

G4: Another high-accuracy composite method that builds upon previous generations of Gaussian theories. It is often used as a benchmark for other computational methods due to its reliability.[3]

B. Density Functional Theory (DFT):

-

M06 (Minnesota Functional): A family of meta-hybrid generalized gradient approximation (GGA) functionals. The M06 functional is known for its broad applicability across thermochemistry, kinetics, and non-covalent interactions. The notation /6-31+G(d,p) refers to the basis set used in the calculation, which describes the mathematical functions used to represent the electronic orbitals.

-

PBE0, TPSS, BMK: These are other examples of density functionals that have been used to study keto-enol equilibria, each with varying levels of accuracy and computational cost.[4]

C. Semi-Empirical Methods:

-

AM1 (Austin Model 1): A semi-empirical method that uses parameters derived from experimental data to simplify calculations. While computationally inexpensive, it is generally less accurate than ab initio or DFT methods.[3]

D. Solvation Models:

-

PCM (Polarizable Continuum Model), CPCM, SMD: These models are used to simulate the effects of a solvent on the molecule of interest. This is crucial for accurately predicting tautomeric equilibria in solution, as the solvent can have a significant impact on the relative stabilities of the tautomers.

III. Visualizing the Tautomerization Pathway

The interconversion between acetaldehyde and ethenol proceeds through a high-energy transition state. This process can be visualized on a potential energy surface.

IV. Logical Workflow for Method Selection

The choice of computational method is a critical decision in theoretical studies. It involves a trade-off between accuracy and computational cost. The following diagram illustrates a simplified decision-making process for selecting an appropriate method for studying keto-enol tautomerism.

V. Factors Influencing Stability

While acetaldehyde is significantly more stable than ethenol in the gas phase and in most common solvents, certain structural and environmental factors can influence the keto-enol equilibrium.

-

Substitution: Attaching different functional groups to the carbon backbone can alter the relative stabilities of the keto and enol forms.[4]

-

Conjugation and Resonance: If the C=C double bond of the enol is in conjugation with another pi system, the enol form can be stabilized.

-

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form.[2]

-

Aromaticity: If the C=C bond of the enol is part of an aromatic ring (as in phenol), the enol form is dramatically stabilized.

-

Catalysis: The rate of interconversion can be significantly increased by the presence of acids or bases.[2][3] Carboxylic acids, for example, can catalyze the hydrogen shift, lowering the activation energy barrier.[3]

Conclusion

The stability of acetaldehyde over its enol tautomer, ethenol, is a well-established principle supported by extensive theoretical studies. High-level computational methods have provided precise quantitative data on the energy differences and isomerization barriers, confirming the thermodynamic preference for the keto form. For researchers and professionals in drug development, a thorough understanding of these theoretical underpinnings is essential. The principles governing the acetaldehyde-ethenol equilibrium are broadly applicable to more complex molecules, where tautomeric shifts can have profound effects on biological activity and chemical reactivity. The continued development of computational methods will undoubtedly provide even deeper insights into these fundamental chemical processes.

References

Synthesis and isolation of stable ethenol derivatives

An in-depth technical guide on the synthesis and isolation of stable ethenol derivatives for researchers, scientists, and drug development professionals.

Introduction

Ethenol (vinyl alcohol), the keto-enol tautomer of acetaldehyde, represents the simplest enol. In its unsubstituted form, it is highly unstable and readily tautomerizes to the more stable aldehyde form. However, the ethenol moiety is a key structural feature in various chemical and biological systems. The transient nature of simple enols has posed a significant challenge for their study and utilization. This guide focuses on the strategies employed to synthesize and isolate stable derivatives of ethenol, thereby enabling their detailed characterization and application in fields such as organic synthesis and medicinal chemistry.

The stability of ethenol derivatives can be significantly enhanced through steric and electronic effects. Bulky substituents can sterically hinder the tautomerization process, while electron-withdrawing or resonance-stabilizing groups can reduce the energy difference between the enol and keto forms. This guide will explore the synthesis, isolation, and characterization of such stabilized ethenol derivatives, providing detailed experimental protocols and data.

Strategies for the Stabilization of Ethenol Derivatives

The primary strategies for stabilizing ethenols involve the introduction of substituents that either sterically hinder the approach of a proton or electronically disfavor the formation of the keto tautomer.

DOT Script for Stabilization Strategies:

Synthesis and Characterization of Stable Ethenol Derivatives

2,2-Dimesityl-1-methylethenol

One of the classic examples of a stable enol is 2,2-dimesityl-1-methylethenol, synthesized by Fuson and co-workers. The bulky mesityl groups provide significant steric hindrance that prevents tautomerization.

Experimental Protocol: Synthesis of 2,2-Dimesityl-1-methylethenol

-

Preparation of Acetylmesitylene: Acetyl chloride is reacted with mesitylene in the presence of aluminum chloride (Friedel-Crafts acylation) to yield acetylmesitylene.

-

Bromination: Acetylmesitylene is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to form α-bromoacetylmesitylene.

-

Grignard Reaction: The α-bromoacetylmesitylene is reacted with mesitylmagnesium bromide. This is a key step where the second mesityl group is introduced.

-

Reduction and Hydrolysis: The resulting product is then reduced with a suitable agent like lithium aluminum hydride (LiAlH4) followed by careful acidic workup to yield the stable enol.

Quantitative Data for 2,2-Dimesityl-1-methylethenol

| Property | Value |

| Melting Point | 116-117 °C |

| ¹H NMR (CDCl₃, δ) | |

| OH | 5.45 (s, 1H) |

| =CH₂ | 4.95 (s, 1H), 5.15 (s, 1H) |

| Mesityl-CH₃ | 2.25 (s, 18H) |

| Mesityl-ArH | 6.80 (s, 4H) |

| IR (KBr, cm⁻¹) | |

| O-H stretch | 3550 |

| C=C stretch | 1660 |

Tris(trimethylsilyl)ethenol

The introduction of bulky organosilicon groups is another effective strategy for stabilizing enols.

Experimental Protocol: Synthesis of Tris(trimethylsilyl)ethenol

-

Preparation of Tris(trimethylsilyl)methyllithium: Tris(trimethylsilyl)methane is deprotonated using methyllithium in tetrahydrofuran (THF).

-

Reaction with an Acylating Agent: The resulting organolithium reagent is then reacted with an acylating agent such as methyl formate.

-

Hydrolysis: Careful hydrolysis of the reaction mixture with water or a dilute acid yields the stable tris(trimethylsilyl)ethenol.

Quantitative Data for Tris(trimethylsilyl)ethenol

| Property | Value |

| Boiling Point | 65-67 °C at 0.1 mmHg |

| ¹H NMR (C₆D₆, δ) | |

| OH | 1.30 (s, 1H) |

| =CH | 6.25 (s, 1H) |

| Si(CH₃)₃ | 0.15 (s, 9H), 0.20 (s, 18H) |

| ¹³C NMR (C₆D₆, δ) | |

| C=C | 145.2, 128.8 |

| Si(CH₃)₃ | 1.5, 2.0 |

Experimental Workflow and Logic

The general workflow for the synthesis and isolation of a stable ethenol derivative involves several key stages, from the initial reaction to the final characterization.

DOT Script for General Experimental Workflow:

Applications in Drug Development

The ability to synthesize and isolate stable enols opens up avenues for their use as synthons in organic chemistry and as potential pharmacophores in drug design. The enol functional group can participate in various chemical reactions, and its unique electronic and steric properties can be exploited in the design of novel therapeutic agents. For instance, the hydrogen-bonding capability of the enol hydroxyl group can be crucial for molecular recognition at biological targets.

Conclusion

The synthesis and isolation of stable ethenol derivatives have overcome the long-standing challenge of the inherent instability of the enol tautomer. Through the strategic use of bulky substituents and electronic modifications, a variety of stable ethenols have been prepared and characterized. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The continued exploration of novel stabilization strategies will undoubtedly lead to the discovery of new stable enols with unique properties and applications.

A Comprehensive Guide to Quantum Chemical Calculations of Ethenol Isomers and Conformers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isomers and conformers of ethenol (vinyl alcohol), grounded in quantum chemical calculations. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the theoretical underpinnings, computational methodologies, and key findings in the study of this fundamental organic molecule and its closely related saturated analogue, ethanol.

Introduction: Ethenol and Its Structural Complexity

Ethenol, also known as vinyl alcohol (CH₂=CHOH), is the simplest enol.[1] While structurally similar to the widely used ethanol (CH₃CH₂OH), its carbon-carbon double bond introduces unique chemical properties, most notably its existence in a tautomeric equilibrium with acetaldehyde.[1] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2] Understanding the energetics of this tautomerization is crucial for fields ranging from atmospheric chemistry to industrial catalysis.

Furthermore, the rotational freedom around single bonds in molecules like ethenol and its saturated counterpart, ethanol, gives rise to different conformers—spatial arrangements of atoms that can be interconverted by rotation. These conformers often have subtle but significant differences in energy, which can influence a molecule's reactivity, spectroscopic signature, and biological activity. This guide will explore both the tautomerism of ethenol and the conformational landscape of the closely related and extensively studied ethanol molecule, providing a comprehensive overview based on high-level quantum chemical calculations.

Isomers: The Tautomerization of Ethenol to Acetaldehyde

The most significant isomeric relationship for ethenol is its keto-enol tautomerization to acetaldehyde.[1] Under standard conditions, the equilibrium lies heavily towards the more stable acetaldehyde.[1][2] Quantum chemical calculations have been instrumental in quantifying the energetics of this intramolecular proton exchange.

Energetics of Tautomerization

The conversion of vinyl alcohol to acetaldehyde involves surmounting a significant energy barrier, making the uncatalyzed reaction slow at room temperature.[2] The reaction is exothermic, with acetaldehyde being the thermodynamically favored isomer.[1][2]

Table 1: Calculated Energetics of Vinyl Alcohol Tautomerization

| Parameter | Calculated Value | Method | Reference |

| Reaction Energy | -11.2 kcal/mol | DMol³ (DFT) | [2] |

| Energy Barrier | 51.9 kcal/mol | DMol³ (DFT) | [2] |

| Stability Difference | >42 kJ/mol (~10 kcal/mol) | Theoretical Studies | [1] |

Catalysis of Tautomerization

The high barrier for uncatalyzed tautomerization can be significantly lowered by catalysts. Studies have shown that molecules like water and formic acid can facilitate the proton transfer, thereby accelerating the conversion of vinyl alcohol to acetaldehyde.[3][4] This is particularly relevant in atmospheric and biological contexts.[3][5]

Below is a diagram illustrating the uncatalyzed tautomerization pathway from vinyl alcohol to acetaldehyde, proceeding through a transition state.

Caption: Uncatalyzed tautomerization of vinyl alcohol to acetaldehyde.

Conformational Analysis of Ethanol

While ethenol has rotational degrees of freedom, its saturated analogue, ethanol, provides a classic and more extensively studied example of conformational isomerism. Ethanol exists primarily as two stable conformers: trans (also called anti) and gauche.[6][7] These conformers are very close in energy, with the trans form being slightly more stable in the gas phase.[6][8] However, the gauche conformer is doubly degenerate (+gauche and -gauche), leading to its higher overall population at room temperature.[7][9]

Relative Energies and Rotational Barriers

Quantum chemical calculations have precisely determined the small energy gap between the trans and gauche conformers, as well as the energy barriers for their interconversion.

Table 2: Calculated Relative Energies of Ethanol Conformers and Transition States

| Species | Relative Energy (kcal/mol) | Relative Energy (cm⁻¹) | Method | Reference |

| trans Conformer | 0.0 | 0.0 | CCSD(T)-F12a/aVDZ | [6][8] |

| gauche Conformer | 0.134 | 47 | CCSD(T)/aug-cc-pVQZ | [6] |

| trans → gauche TS | 1.08 | 378 | CCSD(T)/aug-cc-pVQZ | [6] |

| gauche → gauche TS | 1.20 | 420 | CCSD(T)/aug-cc-pVQZ | [6] |

The diagram below illustrates the conformational landscape of ethanol, showing the interconversion between the trans and gauche conformers.

Caption: Potential energy surface of ethanol conformers.

Experimental and Computational Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The studies cited in this guide employ a range of sophisticated techniques to achieve reliable results.

Key Methodologies

-

Density Functional Theory (DFT) : A widely used method that balances computational cost and accuracy. Functionals such as B3LYP are commonly employed for geometry optimizations and frequency calculations.[10][11]

-

Coupled Cluster (CC) Theory : Considered the "gold standard" in quantum chemistry for its high accuracy. The CCSD(T) level of theory, which includes single, double, and perturbative triple excitations, is often used for calculating highly accurate single-point energies.[6][8]

-

Basis Sets : The choice of basis set is critical for accurately describing the electron distribution. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ) are frequently used.[4][6][10]

-

Conformational Search : For flexible molecules, a thorough conformational search is necessary to locate all low-energy minima. This can be done using molecular mechanics force fields or semi-empirical methods before refining with higher-level quantum mechanical calculations.[12][13]

-

Solvation Models : To simulate molecules in solution, implicit solvation models like the Solvation Model based on Density (SMD) can be employed to account for the bulk effects of the solvent.[14]

The following workflow diagram outlines the typical steps involved in a computational study of molecular conformers.

Caption: A typical workflow for quantum chemical conformational analysis.

Conclusion

Quantum chemical calculations provide indispensable insights into the structural nuances of ethenol and its related compounds. They have precisely quantified the significant stability difference between ethenol and its tautomer, acetaldehyde, and elucidated the high energy barrier for their uncatalyzed interconversion.[1][2] For the closely related ethanol molecule, computational studies have revealed a delicate energetic balance between the trans and gauche conformers, with the trans form being marginally more stable but the gauche form being more abundant at room temperature due to degeneracy.[7][8][9] The detailed methodologies and workflows presented herein serve as a guide for conducting and interpreting such calculations, empowering researchers to better understand and predict the behavior of complex molecular systems in chemical, biological, and materials science applications.

References

- 1. Vinyl Alcohol, Tautomerism, and Earth’s Atmosphere [quirkyscience.com]

- 2. Calculating the Barrier of Vinyl Alcohol Tautomerization to Acetaldehyde | Density Functional Theory and Practice Course [sites.psu.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atmospheric Vinyl Alcohol to Acetaldehyde Tautomerization Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]

- 11. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/ÑÑ-pVQZ Approximation (Stretch С-Ð Vibrations) [article.sapub.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. alphaxiv.org [alphaxiv.org]

Ethenol as a potential precursor in prebiotic synthesis pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The origin of life on Earth remains one of the most profound scientific questions. The prevailing hypothesis suggests that life arose from non-living matter through a process of chemical evolution, where simple organic molecules self-assembled into more complex structures. Identifying plausible prebiotic precursors and the pathways leading to essential biomolecules is central to this field of study. Among the candidate molecules, ethanol (C₂H₅OH), a simple two-carbon alcohol, has garnered increasing interest due to its detection in interstellar environments and its potential to participate in the synthesis of key building blocks of life, such as amino acids and sugars. This technical guide provides a comprehensive overview of the role of ethanol as a potential precursor in prebiotic synthesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the core chemical pathways.

Extraterrestrial and Terrestrial Sources of Prebiotic Ethanol

Ethanol's journey to early Earth could have been both exogenous, delivered via comets and meteorites, and endogenous, synthesized on the planet's surface.

1.1. Exogenous Delivery:

Ethanol is detected in various interstellar environments, often as a component of icy mantles on dust grains.[1] These icy grains, present in star-forming regions, are the building blocks of comets and asteroids. Observations of comets like Hale-Bopp and Lovejoy have confirmed the presence of ethanol, with Comet Lovejoy reported to release the equivalent of at least 500 bottles of wine per second at its peak activity.[2][3] The delivery of these objects to early Earth could have seeded the planet with a significant inventory of organic molecules, including ethanol.

1.2. Endogenous Synthesis:

While less constrained, pathways for the synthesis of ethanol on early Earth have been proposed. One plausible scenario involves the catalytic conversion of carbon dioxide (CO₂) and water, abundant in the early atmosphere and oceans, on the surfaces of minerals. Iron-rich particles from meteorites or volcanic ash could have served as catalysts for the formation of a variety of organic compounds, including ethanol.

Quantitative Abundance of Ethanol in Prebiotic Environments

The plausibility of ethanol as a significant prebiotic precursor is supported by its observed abundance in various extraterrestrial locations. The following table summarizes key quantitative data regarding the column densities and relative abundances of ethanol.

| Location | Molecule | Column Density (cm⁻²) | Abundance Relative to H₂ or H₂O | Citation(s) |

| Sagittarius B2(N2) Hot Core | Ethanol (C₂H₅OH) | (1.49 ± 0.13) x 10¹⁶ | - | [4][5][6] |

| G+0.693-0.027 (Galactic Center) | Ethanol (C₂H₅OH) | - | 4.1 x 10⁻¹⁰ (Ga-n-C₃H₇OH) | [7] |

| Comet Hale-Bopp (C/1995 O1) | Ethanol (C₂H₅OH) | - | < 0.1% (relative to H₂O) | [2] |

| Comet Lovejoy (C/2014 Q2) | Ethanol (C₂H₅OH) | - | 0.12 ± 0.04 % (relative to H₂O) | [3] |

Prebiotic Synthesis Pathways from Ethanol

Ethanol can serve as a precursor to two of the most fundamental classes of biomolecules: amino acids and sugars. The key to these pathways lies in the oxidation of ethanol to form reactive aldehydes.

Pathway to Amino Acids via Acetaldehyde and the Strecker Synthesis

The conversion of ethanol to amino acids is a two-step process. First, ethanol is oxidized to acetaldehyde (CH₃CHO). This can be achieved under prebiotic conditions through various mechanisms, including photocatalysis on mineral surfaces. Subsequently, acetaldehyde can enter the Strecker synthesis pathway to produce the amino acid alanine.

3.1.1. Oxidation of Ethanol to Acetaldehyde

The oxidation of ethanol to acetaldehyde is a critical step. Experimental studies have shown that this conversion can be efficiently catalyzed by various minerals under conditions plausible for the early Earth. For instance, photocatalytic oxidation on RuOₓ-VOₓ/TiO₂ surfaces has demonstrated high selectivity for acetaldehyde.[6]

Experimental Protocol: Catalytic Oxidation of Ethanol to Acetaldehyde

This protocol is a generalized representation based on catalytic oxidation experiments.

1. Catalyst Preparation:

- Prepare a mineral support, such as TiO₂.

- Impregnate the support with a solution containing a catalytic metal precursor (e.g., a ruthenium or vanadium salt).

- Calcine the impregnated support at elevated temperatures to form the metal oxide catalyst.

2. Reaction Setup:

- Place the catalyst in a reactor vessel (e.g., a packed-bed or fluidized-bed reactor).

- Establish a continuous flow of a gas mixture containing ethanol vapor and an oxidant (e.g., O₂ or air) over the catalyst.

- Control the reaction temperature, pressure, and flow rates. For prebiotic simulations, temperatures could range from ambient to moderately elevated (e.g., 250-400 °C).[8]

3. Product Analysis:

- Pass the reactor effluent through a cold trap to condense the products.

- Analyze the composition of the condensed liquid and the exiting gas stream using gas chromatography-mass spectrometry (GC-MS) to identify and quantify acetaldehyde and any byproducts.

Quantitative Data: Ethanol to Acetaldehyde Conversion

| Catalyst | Temperature (°C) | Ethanol Conversion (%) | Acetaldehyde Selectivity (%) | Acetaldehyde Yield (%) | Citation(s) |

| RuOₓ/TiO₂ (0.4 wt% Ru) | Ambient | ~55 | ~97 | ~53 | [6] |

| Cu/Activated Carbon | 350 | 65.3 | 96.3 | ~62.9 | [8] |

3.1.2. Strecker Synthesis of Alanine from Acetaldehyde

The Strecker synthesis is a classic method for producing amino acids from aldehydes. In this reaction, acetaldehyde reacts with ammonia (NH₃) and hydrogen cyanide (HCN), both thought to be present on the early Earth, to form an α-aminonitrile intermediate. Subsequent hydrolysis of this intermediate yields the amino acid alanine.[9][10][11]

Experimental Protocol: Strecker Synthesis of Alanine

This protocol is a generalized procedure for the Strecker synthesis of alanine from acetaldehyde.

1. Reactant Preparation:

- Prepare an aqueous solution of ammonium chloride (NH₄Cl) to provide both ammonia and a mildly acidic environment.

- Prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) as the cyanide source.

- Acetaldehyde is the aldehyde precursor.

2. Reaction Procedure:

- In a reaction vessel, combine the acetaldehyde with the ammonium chloride solution.

- Slowly add the sodium cyanide solution to the mixture while stirring. The reaction is typically carried out at room temperature or with gentle cooling.

- Allow the reaction to proceed for several hours to form the α-aminonitrile intermediate (2-aminopropanenitrile).

3. Hydrolysis:

- Acidify the reaction mixture with a strong acid (e.g., HCl) and heat under reflux to hydrolyze the nitrile group to a carboxylic acid.

- Alternatively, basic hydrolysis can be performed using a strong base (e.g., NaOH).

4. Product Isolation and Analysis:

- Neutralize the solution to the isoelectric point of alanine to precipitate the amino acid.

- Filter and wash the resulting solid.

- Confirm the identity and purity of the alanine product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.

Quantitative Data: Strecker Synthesis Yields

While specific yields for the prebiotic Strecker synthesis of alanine from acetaldehyde are not always reported as a single value, the individual steps are known to be high-yielding under optimized laboratory conditions.[1] Diastereoselective synthesis of (S)-alanine has been reported with an overall yield of 17% and 90% enantiomeric excess.[10]

Diagram: Pathway from Ethanol to Alanine

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. aanda.org [aanda.org]

- 3. Formose reaction - Wikipedia [en.wikipedia.org]

- 4. aanda.org [aanda.org]

- 5. mills.ku.edu [mills.ku.edu]

- 6. aanda.org [aanda.org]

- 7. arxiv.org [arxiv.org]

- 8. Effect of UV radiation on thermotolerance, ethanol tolerance and osmotolerance of Saccharomyces cerevisiae VS1 and VS3 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistnotes.com [chemistnotes.com]

Gas-Phase Properties and Potential Energy Surface of the Ethene-Ethanol System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase properties of the ethene-ethanol system. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecular interactions and energetic landscape of this fundamental chemical pairing. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the theoretical constructs governing their interaction. While direct experimental and extensive theoretical studies on the ethene-ethanol dimer are limited, this guide synthesizes available data on the individual molecules and analogous systems to provide a robust framework for understanding their behavior in the gas phase.

Gas-Phase Properties of Ethene and Ethanol

The following tables summarize the key gas-phase properties of ethene and ethanol. This data is essential for understanding the behavior of these molecules in isolation and as a basis for modeling their interactions.

Table 1: Gas-Phase Properties of Ethene (C₂H₄)

| Property | Value | Units |

| Molar Mass | 28.05 | g/mol [1] |

| Boiling Point | -103.7 | °C[2] |

| Critical Temperature | 9.2 | °C[3] |

| Critical Pressure | 5.06 | MPa[3] |

| Critical Density | 214 | kg/m ³[3] |

| Gas Density (25 °C, 1 bara) | 1.138 | kg/m ³[3] |

Table 2: Gas-Phase Properties of Ethanol (C₂H₅OH)

| Property | Value | Units |

| Molar Mass | 46.07 | g/mol |

| Boiling Point | 78 | °C[4] |

| Melting Point | -114 | °C[4] |

| Gas Phase Heat Capacity (Cp) | 37 - 51 | J/(mol·K)[5] |

| Density (liquid) | ~0.8 | g/cm³[4] |

Ethanol's higher boiling point compared to ethene, despite its relatively low molar mass, is a direct consequence of strong intermolecular hydrogen bonding in the condensed phase. In the gas phase, these interactions are studied in the form of transient molecular complexes.

The Ethene-Ethanol Potential Energy Surface (PES)

The potential energy surface (PES) of the ethene-ethanol system describes the potential energy of the complex as a function of the relative positions of the two molecules. Understanding the PES is crucial for predicting the geometry, stability, and dynamics of the ethene-ethanol dimer.

While a definitive experimental or high-level theoretical PES for the ethene-ethanol dimer is not extensively documented in the literature, we can infer its primary features from studies of similar systems, such as the ethanol dimer.[6][7][8] The dominant interaction is expected to be a weak hydrogen bond between the hydroxyl group of ethanol and the π-electron cloud of the ethene double bond.

Computational Methodology for Determining the PES

The PES of a weakly bound complex like ethene-ethanol is typically determined using high-level ab initio quantum chemical calculations. The general workflow for such a study is outlined below.

A typical computational protocol would involve:

-

Geometry Optimization: The geometries of the individual ethene and ethanol molecules are optimized.

-

Coordinate System: A coordinate system is defined to describe the relative orientation of the two molecules, including the intermolecular distance and various angles.

-

Energy Calculations: A series of single-point energy calculations are performed for a large number of points on a grid of these intermolecular coordinates. To accurately capture the weak interactions, high-level theoretical methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed with large, diffuse basis sets (e.g., aug-cc-pVDZ).[8]

-

Surface Fitting: The calculated energy points are then fitted to an analytical function to create a continuous representation of the potential energy surface.

The primary interaction in the ethene-ethanol complex is anticipated to be a hydrogen bond between the hydroxyl hydrogen of ethanol and the π-electron density of the ethene double bond. This is analogous to other π-hydrogen bonded systems.

Experimental Investigation of Gas-Phase Complexes

The experimental study of weakly bound molecular complexes like the ethene-ethanol dimer requires specialized techniques that can generate and probe these transient species in a collision-free environment.

Supersonic Jet Expansion and Spectroscopy

Supersonic jet expansion is a powerful technique for preparing cold, isolated molecules and molecular complexes in the gas phase. A gas mixture containing ethene, ethanol, and a carrier gas (e.g., argon) is expanded through a small nozzle into a vacuum chamber. This rapid expansion leads to significant cooling of the internal degrees of freedom (rotational and vibrational) of the molecules, which promotes the formation of weakly bound complexes.

These cold complexes can then be interrogated using various spectroscopic methods, such as:

-

Fourier-Transform Microwave (FTMW) Spectroscopy: This technique provides high-resolution rotational spectra, which can be used to determine the precise geometry of the complex.

-

Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy: These methods provide information about the electronic and vibrational energy levels of the complex.

Photoionization Mass Spectrometry

Photoionization mass spectrometry is another valuable tool for studying molecular clusters. In this technique, the supersonic jet of molecules and clusters is intersected by a beam of photons with sufficient energy to ionize the species of interest. The resulting ions are then analyzed by a mass spectrometer.

By scanning the photon energy, one can determine the ionization energies of the different clusters. This information, combined with theoretical calculations, can provide insights into the structure and bonding of the complexes.

The experimental protocol typically involves:

-

Sample Preparation: A gas mixture of ethene, ethanol, and a carrier gas is prepared with controlled partial pressures.

-

Cluster Formation: The gas mixture is expanded through a nozzle in a supersonic jet apparatus to form cold molecular clusters.

-

Photoionization: The molecular beam is crossed with a tunable vacuum ultraviolet (VUV) light source, often from a synchrotron.

-

Mass Analysis: The photoions are detected using a time-of-flight (TOF) mass spectrometer, which separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The ion signals for different masses are recorded as a function of photon energy to generate photoionization efficiency (PIE) curves, from which appearance energies can be determined.[9]

Logical Relationships in Ethene-Ethanol Interactions

The interaction between ethene and ethanol in the gas phase is governed by a balance of attractive and repulsive forces. The following diagram illustrates the key factors influencing the formation and stability of the ethene-ethanol complex.

Conclusion

This technical guide has provided a detailed overview of the gas-phase properties of the ethene-ethanol system, with a focus on its potential energy surface and the experimental and computational methods used for its study. While direct data on the ethene-ethanol dimer is sparse, by drawing analogies with similar systems and outlining the established methodologies, we have constructed a comprehensive framework for understanding the fundamental interactions between these two important molecules. The provided tables of quantitative data and the visual representations of workflows and logical relationships serve as a valuable resource for researchers and professionals in chemistry and drug development. Further dedicated experimental and theoretical studies on the ethene-ethanol complex are warranted to refine our understanding of this model system for weak intermolecular interactions.

References

- 1. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 2. Ethylene - Wikipedia [en.wikipedia.org]

- 3. Ethylene - Thermophysical Properties - Dupulation [duplacao.com.br]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Potential energy surfaces for small alcohol dimers I: methanol and ethanol. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

Investigating the fundamental reaction kinetics of ethene polymerization

An In-depth Technical Guide to the Fundamental Reaction Kinetics of Ethene Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction kinetics of ethene polymerization, a cornerstone of the polymer industry. The document details the primary polymerization mechanisms, presents key kinetic data, outlines experimental protocols for kinetic analysis, and visualizes the core reaction pathways.

Introduction to Ethene Polymerization Kinetics

The polymerization of ethene (ethylene) into polyethylene is a process of immense industrial significance, yielding a versatile thermoplastic with a wide array of applications. The mechanical, thermal, and morphological properties of the resulting polymer are intricately linked to the kinetics of the polymerization reaction. Understanding and controlling these kinetics are therefore paramount for tailoring polyethylene resins to specific end-uses.

Ethene polymerization can proceed through several distinct mechanisms, each with its own characteristic kinetic profile:

-

Free-Radical Polymerization: Typically employed for the production of low-density polyethylene (LDPE), this mechanism involves the use of a free-radical initiator at high temperatures and pressures.

-

Coordination Polymerization: This broad category includes Ziegler-Natta and metallocene-catalyzed polymerizations, which are used to produce linear low-density (LLDPE) and high-density polyethylene (HDPE). These catalytic systems offer greater control over the polymer architecture.

The kinetics of these polymerization processes are governed by the rates of three fundamental steps: initiation, propagation, and termination.

Free-Radical Polymerization of Ethene

Free-radical polymerization of ethene is a chain reaction initiated by the decomposition of an initiator molecule to form free radicals.

2.1. Reaction Mechanism

The process can be broken down into the following key steps:

-

Initiation: An initiator (e.g., an organic peroxide) decomposes upon heating to produce free radicals (R•). These radicals then react with an ethene monomer to initiate the polymer chain.

-

Propagation: The newly formed radical center reacts with successive ethene monomers, rapidly increasing the length of the polymer chain.

-

Chain Transfer: A growing polymer chain can transfer its radical activity to another molecule, such as a monomer, solvent, or another polymer chain. This terminates the growth of the original chain while initiating a new one.

-

Termination: The growth of a polymer chain is terminated, typically by the combination of two growing radical chains or by disproportionation.

2.2. Kinetic Data

The following table summarizes typical kinetic parameters for the free-radical polymerization of ethene. It is important to note that these values can vary significantly with reaction conditions such as temperature, pressure, and the specific initiator used.

| Kinetic Parameter | Symbol | Typical Value Range | Units |

| Propagation Rate Constant | k_p | 10^3 - 10^4 | L mol⁻¹ s⁻¹ |

| Termination Rate Constant | k_t | 10^6 - 10^8 | L mol⁻¹ s⁻¹ |

| Activation Energy for Propagation | E_a,p | 30 - 40 | kJ mol⁻¹ |

| Activation Energy for Termination | E_a,t | 5 - 15 | kJ mol⁻¹ |

2.3. Visualization of the Free-Radical Polymerization Pathway

Caption: Free-radical polymerization of ethene, showing initiation, propagation, and termination steps.

Ziegler-Natta Catalyzed Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are heterogeneous systems that produce highly linear and crystalline polyethylene (HDPE).

3.1. Reaction Mechanism: The Cossee-Arlman Model

The widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman model. This model proposes that the polymerization occurs at a titanium active center on the catalyst surface.

-

Activation: The organoaluminum compound (e.g., triethylaluminum) activates the titanium halide by alkylation, creating a vacant coordination site.

-

Propagation: An ethene monomer coordinates to the vacant site on the titanium atom. Subsequently, the monomer inserts into the existing titanium-alkyl bond, extending the polymer chain. The vacant site is then regenerated for the next monomer to coordinate.

-

Termination: Chain growth is terminated through various pathways, including chain transfer to the monomer, chain transfer to the co-catalyst, or by β-hydride elimination.

3.2. Kinetic Data

The kinetics of Ziegler-Natta polymerization are complex due to the heterogeneous nature of the catalyst and the presence of multiple types of active sites. The rate of polymerization is generally considered to be first-order with respect to both monomer and catalyst concentration.

| Kinetic Parameter | Symbol | Typical Value Range | Units |

| Propagation Rate Constant | k_p | 10^3 - 10^5 | L mol⁻¹ s⁻¹ |

| Activation Energy | E_a | 40 - 60 | kJ mol⁻¹ |

| Active Center Concentration | [C*] | 0.1 - 10 | % of total Ti |

3.3. Visualization of the Cossee-Arlman Mechanism

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Metallocene-Catalyzed Polymerization

Metallocene catalysts are organometallic compounds, typically based on Group 4 metals like zirconium or titanium, sandwiched between cyclopentadienyl-type ligands. They are homogeneous catalysts that, when activated by a co-catalyst like methylaluminoxane (MAO), exhibit single-site behavior, leading to polymers with a narrow molecular weight distribution.

4.1. Reaction Mechanism

The mechanism is similar in principle to the Ziegler-Natta mechanism but occurs in a homogeneous phase:

-

Activation: The metallocene pre-catalyst reacts with the co-catalyst (MAO) to form a cationic active species with a vacant coordination site.

-

Propagation: Ethene coordinates to the vacant site of the cationic metal center and is subsequently inserted into the metal-carbon bond, extending the polymer chain.

-

Termination: Chain termination primarily occurs via β-hydride elimination or chain transfer to the co-catalyst.

4.2. Kinetic Data

Metallocene catalysts are known for their high activity. The polymerization rate is typically first-order in both monomer and catalyst concentration.

| Kinetic Parameter | Symbol | Typical Value Range | Units |

| Propagation Rate Constant | k_p | 10^4 - 10^6 | L mol⁻¹ s⁻¹ |

| Activation Energy | E_a | 30 - 50 | kJ mol⁻¹ |

| Active Center Concentration | [C*] | Can approach 100% | % of total metal |

4.3. Visualization of the Metallocene Catalytic Cycle

Caption: Catalytic cycle for ethene polymerization with a metallocene catalyst.

Experimental Protocols for Kinetic Studies

Accurate determination of kinetic parameters is crucial for understanding and optimizing polymerization processes. The following are outlines of key experimental techniques.

5.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the polymerization reaction, which is directly proportional to the reaction rate.

-

Methodology:

-

A precise amount of the monomer and initiator/catalyst system is sealed in a DSC pan.

-

The pan is placed in the DSC cell alongside an empty reference pan.

-

The temperature is ramped up or held isothermally according to the desired experimental conditions.

-

The heat flow to or from the sample is recorded as a function of temperature or time.

-

The rate of polymerization can be calculated from the heat flow, knowing the enthalpy of polymerization for ethene.

-

Kinetic parameters such as the activation energy can be determined by conducting experiments at different temperatures.

-

5.2. Gas Chromatography (GC)

GC is employed to measure the consumption of the ethene monomer over time, from which the rate of polymerization can be determined.

-

Methodology:

-

The polymerization reaction is carried out in a reactor equipped with a sampling system.

-

At specific time intervals, a sample of the reactor's gas phase is withdrawn.

-

The sample is injected into a gas chromatograph equipped with a suitable column (e.g., a porous polymer or a molecular sieve column) to separate ethene from other components.

-

A detector, such as a thermal conductivity detector (TCD) or a flame ionization detector (FID), quantifies the amount of ethene.

-

The concentration of ethene is plotted against time to determine the rate of consumption and thus the rate of polymerization.

-

5.3. Gel Permeation Chromatography (GPC)

GPC, also known as size exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of the produced polyethylene, which are influenced by the polymerization kinetics.

-

Methodology:

-

The polyethylene sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature.

-

The polymer solution is injected into the GPC system.

-

The solution flows through a series of columns packed with porous gel particles.

-

Larger polymer chains elute first as they are excluded from more of the pores, while smaller chains elute later.

-

A detector (e.g., a refractive index detector) measures the concentration of the polymer as it elutes.

-

The molecular weight distribution is determined by calibrating the instrument with polymer standards of known molecular weights.

-

5.4. Visualization of an Experimental Workflow for Kinetic Analysis

Caption: General experimental workflow for determining the kinetics of ethene polymerization.

Conclusion

The kinetics of ethene polymerization are multifaceted, with distinct mechanisms and reaction rate parameters depending on the chosen synthetic strategy. A thorough understanding of these kinetics, facilitated by robust experimental techniques, is essential for the rational design and production of polyethylene with desired properties. This guide provides a foundational understanding for researchers and professionals engaged in polymer science and its applications.

Methodological & Application

Application Notes and Protocols for the Characterization of Ethenol using Matrix Isolation Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenol (vinyl alcohol, CH₂=CHOH) is a key enol tautomer of acetaldehyde and a significant intermediate in various chemical and biological processes. Due to its inherent instability under normal conditions, its characterization requires specialized techniques. Matrix isolation infrared (MI-IR) spectroscopy is a powerful method for trapping and studying reactive species like ethenol at cryogenic temperatures. This document provides detailed application notes and experimental protocols for the generation, isolation, and characterization of ethenol using MI-IR spectroscopy.

Principle of Matrix Isolation Infrared Spectroscopy

Matrix isolation is an experimental technique where guest molecules (in this case, ethenol) are trapped within a rigid, inert host material (the matrix) at very low temperatures (typically 4-20 K). The inert matrix, usually a noble gas like argon or nitrogen, prevents the reactive guest molecules from aggregating or reacting with each other. This allows for the acquisition of high-resolution infrared spectra of the isolated molecules, providing detailed information about their vibrational modes and structure. For a more in-depth understanding of the technique, refer to foundational literature on matrix isolation.

Application: Characterization of Ethenol Conformers

Ethenol exists as two planar conformers: syn-ethenol and anti-ethenol, which differ in the orientation of the hydroxyl proton with respect to the C=C double bond. MI-IR spectroscopy allows for the trapping and individual characterization of these conformers. The significantly different vibrational frequencies of the two conformers, particularly the O-H stretching and torsional modes, enable their unambiguous identification.

Quantitative Data: Vibrational Frequencies of Ethenol Conformers in an Argon Matrix

The following table summarizes the experimentally observed vibrational frequencies for syn- and anti-ethenol isolated in an argon matrix. This data is crucial for the identification of ethenol in experimental spectra.

| Vibrational Mode | syn-Ethenol (cm⁻¹) | anti-Ethenol (cm⁻¹) |

| OH stretch | 3639.5 | 3655.2 |

| CH₂ asymmetric stretch | 3105 | 3105 |

| CH₂ symmetric stretch | 3025 | 3025 |

| CH stretch | - | - |

| C=C stretch | 1655 | 1661 |

| CH₂ scissor | 1455 | 1455 |

| in-plane OH bend | 1325 | 1325 |

| CH₂ rock | 1088 | 1088 |

| C-O stretch | 1132 | 1132 |

| CH wag | 980 | 980 |

| CH₂ wag | 817 | 817 |

| OH torsion | 595 | 420 |

| CCO bend | 390 | 390 |

| CH₂ twist | - | - |

Note: Some modes may not be experimentally observed or resolved.

Experimental Protocols

Protocol 1: Generation and Matrix Isolation of Ethenol via Photolysis of Acetaldehyde

This protocol describes the in situ generation of ethenol through the UV photolysis of its stable tautomer, acetaldehyde, followed by trapping in a cryogenic argon matrix.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Argon gas (high purity, 99.999%)

-

Cryostat capable of reaching temperatures of 10-20 K (e.g., closed-cycle helium cryostat)

-

Infrared-transparent substrate (e.g., CsI or KBr window)

-

Gas mixing manifold

-

UV light source (e.g., mercury arc lamp with appropriate filters or an excimer laser)

-

Fourier Transform Infrared (FTIR) spectrometer

Methodology:

-

Sample Preparation: Prepare a gas mixture of acetaldehyde in argon with a typical ratio of 1:1000 to 1:2000 in the gas mixing manifold. This high dilution is critical to ensure proper isolation of the guest molecules in the matrix.

-

Matrix Deposition:

-

Cool the cryostat to the desired deposition temperature (e.g., 15 K).

-

Slowly deposit the acetaldehyde/argon gas mixture onto the cold infrared-transparent substrate under high vacuum conditions. The deposition rate should be controlled to ensure the formation of a clear, transparent matrix.

-

-

Initial IR Spectrum: Record a background IR spectrum of the deposited matrix containing acetaldehyde before photolysis. This spectrum will serve as a reference.

-

Photolysis:

-

Irradiate the matrix with a suitable UV light source. For the tautomerization of acetaldehyde to ethenol, broadband UV radiation or specific wavelengths (e.g., around 254 nm) can be effective.

-

The duration of photolysis will depend on the intensity of the UV source and the quantum yield of the reaction. Monitor the reaction progress by periodically recording IR spectra.

-

-

IR Spectral Analysis:

-

After photolysis, record the IR spectrum of the matrix.

-

New absorption bands corresponding to the vibrational modes of syn- and anti-ethenol will appear, while the bands of acetaldehyde will decrease in intensity.

-

Identify the ethenol conformers by comparing the experimental frequencies with the reference data provided in the table above.

-

-

Annealing (Optional): To study the conformational isomerization, the matrix can be annealed by warming it by a few Kelvin (e.g., to 30-35 K in argon) and then cooling it back down. This can induce the conversion of the higher-energy conformer to the more stable one, which can be monitored by IR spectroscopy.

Visualizations

Experimental Workflow for Matrix Isolation IR Spectroscopy of Ethenol

Application Note: High-Resolution Microwave Spectroscopy for Gas-Phase Ethanol Detection

AN-2025-10-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocols for the detection and quantification of gas-phase ethanol using microwave spectroscopy. We focus on chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy as a primary example, highlighting its high sensitivity and selectivity. This technique allows for the unambiguous identification of ethanol and its conformers, making it a powerful tool for applications ranging from breath analysis to industrial process monitoring.

Introduction

Ethanol is a significant biomarker for various physiological processes and a key component in numerous industrial applications. Accurate and sensitive detection of gas-phase ethanol is crucial for medical diagnostics, monitoring fermentation processes, and ensuring workplace safety. Microwave spectroscopy offers unparalleled specificity for this purpose. Molecules are identified by their unique rotational spectra, which are highly sensitive to their three-dimensional structure. This "spectral fingerprint" allows for the unambiguous identification of ethanol and its different conformational isomers (conformers) in complex gas mixtures without the need for chromatography.

Ethanol exists as two stable conformers at room temperature: trans and gauche. Each conformer has a distinct and well-characterized rotational spectrum. Microwave spectroscopy can differentiate between these forms, providing an additional layer of specificity.

Principle of Operation

Microwave spectroscopy probes the quantized rotational energy levels of polar molecules in the gas phase. A molecule must possess a permanent dipole moment to have a rotational spectrum.

-

Polarization: A short, high-power pulse of microwave radiation is broadcast into a sample chamber containing the gas mixture. Molecules with a dipole moment, like ethanol, are coherently polarized by this pulse, meaning their rotational wavefunctions are driven into a coherent superposition of states.

-

Free Induction Decay (FID): After the pulse, the molecules begin to dephase, emitting a faint microwave signal known as the Free Induction Decay (FID). This signal contains the characteristic rotational transition frequencies of the molecules in the sample.

-

Detection & Fourier Transform: The FID is detected by a sensitive receiver, digitized, and a Fourier transform is applied to the time-domain signal to produce a frequency-domain spectrum. Each peak in the spectrum corresponds to a specific rotational transition of a molecule, creating a unique spectral fingerprint.

Quantitative Data and Performance

Microwave spectroscopy provides excellent quantitative performance for ethanol detection. The intensity of a rotational transition is directly proportional to the number density of the corresponding molecule in the sample.

| Parameter | Value | Technique | Notes |

| Detection Limit (LOD) | ~1 ppm | CP-FTMW | Achievable with signal averaging over a few minutes. |

| Resolution | < 100 kHz | CP-FTMW | Allows for clear separation of spectral lines from different molecules and conformers. |

| Selectivity | Very High | All Microwave | Based on unique rotational constants for each molecule and conformer. |

| Measurement Time | 1 µs - 10 min | CP-FTMW | Single FID can be acquired in microseconds; signal averaging improves S/N. |

| Ethanol Rotational Constants (Trans) | A=15694.7 MHz, B=8173.2 MHz, C=5862.7 MHz | Literature | These constants determine the exact frequencies of the spectral lines. |

| Ethanol Rotational Constants (Gauche) | A=27012.3 MHz, B=6094.6 MHz, C=5237.9 MHz | Literature | Note the significant difference from the trans conformer, leading to a distinct spectrum. |

Experimental Workflow & Protocol

This section details a generalized protocol for detecting gas-phase ethanol using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer.

Logical Workflow

Caption: High-level workflow for ethanol detection via CP-FTMW spectroscopy.

Detailed Protocol

Objective: To acquire the rotational spectrum of a dilute ethanol-in-air (or buffer gas) mixture and determine its concentration.

Materials:

-

CP-FTMW Spectrometer (typically operating in the 2-18 GHz range).

-

High-vacuum chamber.

-

Arbitrary Waveform Generator (AWG).

-

Microwave amplifier.

-

Low-noise microwave detector/receiver.

-

High-speed digitizer/oscilloscope.

-

Certified ethanol gas standard or liquid ethanol source.

-

Mass flow controllers for gas mixing.

-

Vacuum pump (e.g., turbomolecular pump).

Procedure:

-

System Preparation:

-

Evacuate the sample chamber to a high vacuum (< 10⁻⁶ Torr) to remove contaminants.

-

Set up the AWG to generate a linear microwave frequency chirp (e.g., 2-8 GHz over 1 µs).

-

Configure the digitizer for data acquisition, setting the sampling rate high enough to capture the FID (e.g., >20 GS/s).

-

-

Sample Introduction:

-

Prepare a gas mixture of known ethanol concentration using mass flow controllers. For example, dilute a 1000 ppm ethanol standard with a carrier gas like nitrogen or neon.

-

Introduce the gas mixture into the vacuum chamber using a pulsed valve. The final pressure in the chamber during the experiment should be low (typically a few mTorr) to minimize pressure broadening of the spectral lines.

-

-

Data Acquisition:

-

Trigger the experimental cycle: a. The pulsed valve opens briefly to introduce the gas sample. b. After a short delay for the gas to expand, the AWG fires, sending the microwave chirp through the amplifier and into the chamber to polarize the ethanol molecules. c. Immediately following the chirp, the digitizer acquires the FID signal for a set duration (e.g., 20 µs).

-

Repeat this cycle thousands of times (e.g., 100,000 shots) and average the time-domain FID signals. This process, known as signal averaging, significantly improves the signal-to-noise ratio (S/N).

-

-

Data Processing and Analysis:

-

Apply a window function (e.g., Hanning window) to the averaged FID to reduce spectral leakage.

-

Perform a Fast Fourier Transform (FFT) on the windowed FID to convert it from the time domain to the frequency domain.

-

The result is the rotational spectrum. Identify the characteristic transition peaks for trans- and gauche-ethanol by comparing their frequencies to a spectral database.

-

To quantify the ethanol concentration, integrate the area of one or more isolated, strong transition peaks. Compare this intensity to a calibration curve generated from samples of known concentrations.

-

Signaling Pathway and Logic

The detection process relies on a clear physical signaling pathway, from initial excitation to final data analysis.

Caption: Signal flow from microwave generation to final spectral analysis.

Conclusion

Microwave spectroscopy, particularly CP-FTMW, is a robust and highly selective technique for the detection and quantification of gas-phase ethanol. Its ability to provide unambiguous structural information makes it an invaluable tool for researchers in diverse fields. The protocols outlined in this note provide a foundation for developing specific applications tailored to various analytical challenges.

Application Notes and Protocols for Modeling Ethenol Tautomerization Barriers using Computational Chemistry

Authored for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the computational modeling of the tautomerization of ethenol to acetaldehyde. The keto-enol tautomerism is a fundamental concept in organic chemistry and serves as an excellent model system for benchmarking computational methods.[1] These protocols are designed to guide researchers in setting up and executing accurate calculations of reaction energies and activation barriers for this transformation.

Introduction

Ethenol (vinyl alcohol) and its keto tautomer, acetaldehyde, represent a classic example of keto-enol tautomerism. Acetaldehyde is known to be the more stable isomer under ambient conditions.[2] Computational chemistry provides a powerful toolkit to investigate the energetics of this isomerization, including the reaction energy and the height of the energy barrier separating the two tautomers. This information is crucial for understanding reaction mechanisms and kinetics.

This guide will cover the theoretical background, software and method selection, and step-by-step protocols for performing these calculations.

Data Presentation

The following table summarizes computationally determined energy values for the tautomerization of ethenol to acetaldehyde. These values can be used as benchmarks for researchers' own calculations.

| Computational Method | Basis Set | Property | Calculated Value (kcal/mol) | Reference |

| G3SX (Composite Method) | - | Uncatalyzed Barrier | 56.6 | [1] |

| B3LYP | 6-31G(2df,p) | Catalyzed Barrier* | 5.6 | [1] |

| PBE (DFT) | DNP | Reaction Energy | -11.2 | [2] |

| PBE (DFT) | DNP | Uncatalyzed Barrier | 51.9 | [2] |

*Catalyzed by formic acid.

Methodologies and Protocols

This section outlines the detailed protocols for modeling the ethenol tautomerization barrier. The general workflow involves geometry optimization of the reactant (ethenol), product (acetaldehyde), and the transition state connecting them.

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol describes the steps to obtain the optimized geometries and vibrational frequencies of the reactant and product.

1. Software Selection:

-

A quantum chemistry software package is required. Examples include Gaussian, DMol3, ORCA, or Psi4.[3] This protocol will use terminology common to many of these packages.

2. Input File Preparation for Ethenol (Reactant):

-

Molecular Structure: Build the initial structure of ethenol (CH₂=CHOH). Most software has a graphical interface for this.

-

Calculation Type: Specify Opt or Optimize for geometry optimization followed by Freq for frequency calculation.

-

Method: Choose a computational method. Density Functional Theory (DFT) with a functional like B3LYP or PBE is a good starting point.[2][4] For higher accuracy, composite methods like G4 or G3SX can be used.[1]

-

Basis Set: Select a suitable basis set. A Pople-style basis set like 6-31+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ are common choices.[3][5][6]

-

Charge and Multiplicity: For neutral ethenol, the charge is 0 and the multiplicity is 1 (singlet).

3. Input File Preparation for Acetaldehyde (Product):

-

Molecular Structure: Build the initial structure of acetaldehyde (CH₃CHO).

-

Calculation Type: Opt and Freq.

-

Method: Use the exact same method and basis set as for the reactant to ensure consistent energies.

-

Charge and Multiplicity: Charge = 0, Multiplicity = 1.

4. Execution and Analysis:

-

Run the calculations.

-

After completion, verify that the geometry optimizations converged successfully.

-

Check the frequency calculations. For a stable minimum, there should be zero imaginary frequencies.

-

The output file will contain the final optimized energy (often labeled as "SCF Done" or similar) and the zero-point vibrational energy (ZPVE).

Protocol 2: Transition State Search

Finding the transition state (TS) is often the most challenging part of the calculation. The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

1. Initial Guess for the Transition State:

-

A good initial guess is crucial. One common method is to perform a Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) calculation, which interpolates between the reactant and product structures.[2] Software like DMol3 has built-in tools for this.[2]

-

Alternatively, one can manually build a structure that resembles the expected transition state for the intramolecular proton transfer.

2. Input File Preparation for Transition State Search:

-

Molecular Structure: Use the initial guess structure for the TS.

-

Calculation Type: Specify a transition state optimization, often denoted as Opt=TS, Opt(TS), or similar.

-

Method and Basis Set: Use the same method and basis set as for the reactant and product.

-

Charge and Multiplicity: Charge = 0, Multiplicity = 1.

3. Execution and Analysis:

-

Run the TS search calculation. This may be computationally more demanding than the geometry optimizations.

-

Upon completion, perform a frequency calculation at the optimized TS geometry.

-

A true transition state will have exactly one imaginary frequency.[2] The vibrational mode corresponding to this imaginary frequency should be the motion of the proton transferring from the oxygen to the carbon.

Protocol 3: Calculation of Reaction Energy and Activation Barrier

1. Energy Extraction:

-

From the output files of the optimized reactant, product, and transition state calculations, extract the final electronic energies and the zero-point vibrational energies (ZPVEs).

2. Energy Correction:

-

For more accurate results, it is important to include the ZPVE correction. The corrected energy (E_corrected) is calculated as: E_corrected = E_electronic + ZPVE

3. Calculation of Reaction Energy (ΔE):

-

ΔE = E_corrected(Product) - E_corrected(Reactant)

-

A negative ΔE indicates that the product is more stable than the reactant.[2]

4. Calculation of Activation Barrier (Ea):

-

Ea = E_corrected(Transition State) - E_corrected(Reactant)

Visualizations

Computational Workflow

The following diagram illustrates the overall computational workflow for determining the tautomerization barrier.

References

- 1. comporgchem.com [comporgchem.com]

- 2. Calculating the Barrier of Vinyl Alcohol Tautomerization to Acetaldehyde | Density Functional Theory and Practice Course [sites.psu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. biopchem.education [biopchem.education]

- 5. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 6. youtube.com [youtube.com]

Ethenol as a Reactive Intermediate: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenol (vinyl alcohol, CH₂=CHOH), the enol tautomer of acetaldehyde, is a highly reactive and transient intermediate in organic synthesis. Due to its rapid tautomerization to the more stable acetaldehyde, its isolation is generally not feasible under standard conditions. However, its in-situ generation allows it to be harnessed as a potent nucleophile. These application notes provide an overview of the primary methods for generating ethenol as a reactive intermediate, summarize key quantitative data, and offer generalized protocols for its application in synthetic chemistry.

Introduction to Ethenol